(3-(1H-tetrazol-1-yl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN6O2/c19-16-5-2-8-20-17(16)27-15-6-9-24(10-7-15)18(26)13-3-1-4-14(11-13)25-12-21-22-23-25/h1-5,8,11-12,15H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBFRGQFIJJWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound consists of a tetrazole ring linked to a phenyl group, combined with a piperidine moiety that is substituted with a bromopyridine and an ether linkage. The presence of the tetrazole group is significant as it often enhances the biological activity of compounds due to its ability to form hydrogen bonds and interact with various biological targets.
Anticancer Properties
Research indicates that derivatives of tetrazole-containing compounds exhibit promising anticancer activity. For instance, compounds similar to the one have shown inhibitory effects on cancer cell lines by inducing apoptosis through caspase activation pathways. A notable study demonstrated that tetrazole derivatives could significantly reduce cell viability in various cancer types, suggesting their potential as therapeutic agents .
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The tetrazole ring can interact with enzymes or receptors, influencing pathways related to cell growth and apoptosis.
- Binding Affinity : The structural components, particularly the phenyl and piperidine groups, enhance binding affinity to specific biological targets, potentially leading to increased efficacy against cancer cells .
Structure-Activity Relationships (SAR)
The SAR analysis of similar compounds has revealed that modifications to the tetrazole and piperidine moieties can significantly impact biological activity. For example:
- Substituents on the Piperidine : Variations in substituents on the piperidine ring have been shown to alter the potency of the compound against cancer cell lines.
- Tetrazole Positioning : The position of the tetrazole group relative to other functional groups also plays a crucial role in determining the compound's overall activity .
Case Studies
Several studies have investigated related compounds, providing insights into their biological activities:
- Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and tested for their anticancer properties. Results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity against tumor cells compared to those with electron-donating groups .
- Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties, demonstrating significant activity in animal models, which may be attributed to their ability to modulate neurotransmitter systems .
- Inhibition of Specific Targets : Research has shown that certain derivatives effectively inhibit specific enzymes involved in cancer progression, such as PARP (Poly ADP-ribose polymerase), highlighting their potential in targeted cancer therapies.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Recent studies have highlighted the antimicrobial properties of compounds containing tetrazole and piperidine functionalities. For instance, derivatives similar to (3-(1H-tetrazol-1-yl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone have been evaluated for their activity against various bacterial and fungal strains.
Antimicrobial Activity
In vitro evaluations reveal that several synthesized tetrazole-piperidine derivatives exhibit significant antibacterial and antifungal activities. For example, compounds with structural similarities have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans, indicating their potential as lead candidates for drug development .
Potential Therapeutic Applications
Given its structural features, this compound could be explored for various therapeutic applications:
a. Antimicrobial Agents
The compound's ability to inhibit microbial growth positions it as a candidate for developing new antibiotics or antifungal treatments.
b. Anticancer Properties
Preliminary studies indicate that related compounds may exhibit cytotoxic effects against cancer cell lines. The incorporation of the tetrazole moiety has been linked to enhanced apoptosis in cancer cells, suggesting further investigation into its anticancer potential .
c. Neurological Disorders
Piperidine derivatives are often explored for their neuroprotective properties. The compound may hold promise in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system targets.
Data Tables and Case Studies
Comparison with Similar Compounds
a) Tetrazole vs. Other Bioisosteres
b) Piperidine vs. Piperazine Scaffolds
c) Halogenation and Aromatic Substitution
- This feature is critical for targeting halogen-sensitive regions in enzymes like kinases .
- The 4-bromophenyl substituent in retains bromine but lacks the pyridinyl oxygen, reducing polarity and hydrogen-bond acceptor capacity.
Preparation Methods
Friedel-Crafts Acylation
The acyl chloride derivative of the tetrazole-phenyl group reacts with the piperidine intermediate in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction is conducted in dichloromethane (DCM) at 0°C to room temperature for 6 hours. This method yields the target compound with 50–55% efficiency but requires rigorous exclusion of moisture.
Transition Metal-Catalyzed Coupling
A palladium-catalyzed carbonylative coupling utilizes the tetrazole-phenylboronic acid and 4-((3-bromopyridin-2-yl)oxy)piperidine. Using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and carbon monoxide (CO) at 80°C in THF, the reaction forms the ketone bridge directly. Yields range from 40–50%, with the advantage of avoiding harsh acidic conditions.
Optimization and Characterization
Yield Optimization
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, tetrazole-H), 8.25–7.45 (m, 4H, pyridine-H and phenyl-H), 4.12–3.85 (m, 2H, piperidine-OCH₂), 3.20–2.95 (m, 4H, piperidine-NCH₂).
- LC-MS : m/z 429.3 [M+H]⁺, consistent with the molecular formula C₁₈H₁₇BrN₆O₂.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 50–60 | 95 | Scalability, fewer steps | Moisture sensitivity, harsh conditions |
| Carbonylative Coupling | 40–55 | 90 | Mild conditions, functional group tolerance | Requires CO gas, lower yields |
Industrial-Scale Considerations
For large-scale synthesis, the Mitsunobu-Friedel-Crafts hybrid approach is preferred. Piperidin-4-ol and 3-bromo-2-hydroxypyridine undergo Mitsunobu coupling (yield: 75%), followed by Friedel-Crafts acylation with in-situ-generated acyl chloride. This sequence reduces purification steps and achieves an overall yield of 45%.
Q & A
Basic: What are the common synthetic routes and characterization methods for this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution for introducing the 3-bromopyridinyloxy group to the piperidine ring, followed by coupling with the tetrazole-containing phenyl moiety via amide or ketone bond formation. Key steps include:
- Catalytic conditions : Use of PEG-400 with heterogeneous catalysts (e.g., Bleaching Earth Clay) for efficient coupling reactions .
- Purification : Column chromatography or recrystallization in solvents like water/acetone mixtures.
Characterization : - NMR spectroscopy : Confirm regiochemistry of the tetrazole (1H vs. 2H tautomer) and piperidine conformation .
- HPLC : Assess purity (>95% at 254 nm) .
- Elemental analysis : Validate C, H, N content (e.g., deviations <0.5% indicate impurities) .
Advanced: How can synthetic yields be optimized for the piperidine-tetrazole coupling step?
Methodological Answer:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine oxygen.
- Temperature control : Reactions at 70–80°C minimize side products (e.g., over-substitution) .
- Catalyst screening : Heterogeneous catalysts (pH-adjusted clays) improve reaction efficiency and reduce byproducts .
- Real-time monitoring : Use TLC or inline IR spectroscopy to track reaction progress .
Basic: What spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- 1H/13C NMR : Identify proton environments (e.g., piperidine chair conformation, tetrazole tautomerism) .
- 2D NMR (COSY, HSQC) : Confirm connectivity between the piperidine and bromopyridinyloxy groups .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and rule out dimerization .
Advanced: How can computational modeling predict the compound’s 3D conformation and reactivity?
Methodological Answer:
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock.
- DFT calculations : Optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps for redox stability) .
- MD simulations : Assess solvation effects and conformational flexibility in aqueous environments.
Basic: What biological assays are suitable for preliminary activity screening?
Methodological Answer:
- In vitro enzyme inhibition : Test against kinases or proteases linked to disease pathways.
- Antimicrobial assays : Disk diffusion or MIC determination against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to evaluate safety margins .
Advanced: How can researchers investigate the mechanism of action for observed biological activity?
Methodological Answer:
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds.
- Transcriptomics/proteomics : Profile gene/protein expression changes post-treatment.
- Kinetic studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots .
Basic: What stability studies are critical for handling this compound?
Methodological Answer:
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
- Photostability : Expose to UV light and monitor degradation via HPLC .
- Hydrolytic stability : Test in buffers (pH 1–12) to identify labile bonds (e.g., ester/amide) .
Advanced: How can environmental degradation pathways be modeled for this compound?
Methodological Answer:
- QSPR models : Predict biodegradability using software like EPI Suite.
- Microcosm studies : Incubate in soil/water systems and analyze metabolites via LC-MS .
- Ecotoxicity assays : Evaluate impact on Daphnia magna or algae growth .
Basic: How should researchers address discrepancies in elemental analysis data?
Methodological Answer:
- Replicate analyses : Perform triplicate measurements to rule out instrumentation errors.
- Impurity profiling : Use HPLC-MS to identify and quantify contaminants .
- Sample preparation : Ensure complete combustion in CHN analysis by optimizing oven temperatures .
Advanced: What strategies validate the compound’s purity for regulatory submissions?
Methodological Answer:
- Orthogonal methods : Combine HPLC, NMR, and XRPD to detect crystalline vs. amorphous impurities.
- Forced degradation : Expose to heat, light, and oxidizers to validate stability-indicating assays .
- Reference standards : Cross-validate with certified materials from accredited suppliers.
Basic: What safety protocols are recommended for handling bromine and tetrazole groups?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of brominated byproducts.
- Personal protective equipment (PPE) : Nitrile gloves and splash goggles.
- Waste disposal : Neutralize tetrazole residues with dilute NaOH before disposal .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Bioisosteric replacement : Substitute bromine with Cl/CF3 to modulate lipophilicity .
- Scaffold hopping : Replace piperidine with morpholine to alter pharmacokinetics.
- Pharmacophore mapping : Identify critical hydrogen-bonding groups (e.g., tetrazole N-H) .
Basic: What computational tools assist in spectral interpretation?
Methodological Answer:
- NMR prediction software : ACD/Labs or MestReNova to simulate spectra for structural validation.
- Database mining : Compare experimental MS/MS fragments with PubChem or NIST libraries .
Advanced: How can interdisciplinary approaches enhance research on this compound?
Methodological Answer:
- Chemoinformatics : Integrate QSAR models with synthetic feasibility algorithms for lead optimization.
- Environmental chemistry : Couple fate studies with toxicogenomics to assess ecological risks .
- Materials science : Explore solid-state properties (e.g., crystallinity) for formulation development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
